N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
Descripción
Propiedades
IUPAC Name |
N-[2-(1,5-dimethylpyrazol-3-yl)ethyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-9-8-10(14-15(9)5)6-7-13-11(16)12(2,3)4/h8H,6-7H2,1-5H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWOAQCTSMZMBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)CCNC(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-depth Technical Guide to the Mechanism of Action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide as a Novel GPCR Antagonist in Inflammatory Signaling
Abstract
Inflammation is a complex biological response implicated in a multitude of pathologies. G-protein coupled receptors (GPCRs) have emerged as critical regulators of inflammatory pathways, making them attractive targets for therapeutic intervention.[1][2] This guide provides a comprehensive technical overview of the mechanism of action of a novel small molecule, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide (hereinafter referred to as PMP), a potent and selective antagonist of a key pro-inflammatory GPCR. We will delineate the experimental framework used to characterize PMP's interaction with its target receptor and its subsequent effects on downstream signaling cascades. This document is intended for researchers, scientists, and drug development professionals in the fields of pharmacology and immunology.
Introduction: The Role of GPCRs in Inflammation and the Therapeutic Potential of PMP
G-protein coupled receptors constitute the largest family of cell surface receptors and are pivotal in transducing extracellular signals into intracellular responses.[3] In the context of inflammation, a subset of GPCRs, upon activation by their cognate ligands (e.g., chemokines, lipid mediators), initiates signaling cascades that lead to leukocyte recruitment, activation, and the production of pro-inflammatory mediators.[1][3] These processes, while essential for host defense, can lead to chronic inflammatory diseases when dysregulated.[2]
The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of activities including anti-inflammatory effects.[4][5][6][7] Preliminary high-throughput screening identified PMP, a novel 1,5-dimethyl-1H-pyrazole derivative, as a potential modulator of inflammatory responses. This guide outlines the subsequent in-depth investigation into its mechanism of action, hypothesizing that PMP exerts its anti-inflammatory effects through the antagonism of a specific pro-inflammatory GPCR.
The Target: A Hypothetical Pro-Inflammatory GPCR
For the purpose of this guide, we will consider a hypothetical Gαq-coupled GPCR, herein referred to as "InflammoR," which is predominantly expressed on immune cells and is known to be activated by a specific pro-inflammatory chemokine, "InflammoKine." Activation of InflammoR by InflammoKine leads to the activation of downstream signaling pathways culminating in the release of pro-inflammatory cytokines.
Elucidating the Molecular Mechanism: From Receptor Binding to Functional Antagonism
A multi-faceted experimental approach was employed to systematically characterize the interaction of PMP with InflammoR and its functional consequences.
Direct Binding Affinity: Radioligand Binding Assays
To determine if PMP directly interacts with InflammoR, competitive radioligand binding assays were performed.[8][9][10] This technique is a gold standard for quantifying the affinity of a ligand for its receptor.[8]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes were prepared from a stable cell line overexpressing human InflammoR.[11][12]
-
Assay Setup: In a 96-well plate, a fixed concentration of a high-affinity radiolabeled antagonist for InflammoR (e.g., [3H]-InflammoKine-Antag) was incubated with increasing concentrations of unlabeled PMP and the prepared cell membranes.[11]
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Incubation: The reaction was incubated to allow binding to reach equilibrium.[9]
-
Separation: Bound and free radioligand were separated by rapid vacuum filtration through glass fiber filters.[12]
-
Quantification: The radioactivity retained on the filters was measured by liquid scintillation counting.
-
Data Analysis: The data were analyzed using non-linear regression to determine the half-maximal inhibitory concentration (IC50) of PMP, from which the equilibrium dissociation constant (Ki) was calculated using the Cheng-Prusoff equation.[9]
Data Presentation: Binding Affinity of PMP for InflammoR
| Compound | IC50 (nM) | Ki (nM) |
| PMP | 15.2 | 7.8 |
| InflammoKine | 5.6 | 2.9 |
The low nanomolar Ki value for PMP indicates a high binding affinity for InflammoR, comparable to the natural ligand.
Functional Antagonism: Assessing G-Protein Activation
To ascertain whether PMP's binding to InflammoR translates into functional antagonism, a GTPγS binding assay was conducted. This assay directly measures the initial step of G-protein activation following receptor stimulation.[13][14]
Experimental Protocol: [35S]GTPγS Binding Assay
-
Membrane Preparation: Membranes from InflammoR-expressing cells were used.
-
Assay Setup: Membranes were incubated with a fixed, sub-maximal concentration of the agonist InflammoKine, [35S]GTPγS (a non-hydrolyzable GTP analog), and increasing concentrations of PMP.[15][16]
-
Incubation: The reaction was incubated to allow for [35S]GTPγS binding to activated G-proteins.[13]
-
Separation and Quantification: The amount of [35S]GTPγS bound to the membranes was quantified using a scintillation proximity assay (SPA) or filtration.[15]
-
Data Analysis: The ability of PMP to inhibit InflammoKine-stimulated [35S]GTPγS binding was determined, and the IC50 value was calculated.
Data Presentation: PMP Inhibition of InflammoKine-Induced G-Protein Activation
| Compound | Agonist | IC50 (nM) |
| PMP | InflammoKine | 25.8 |
The results demonstrate that PMP effectively blocks agonist-induced G-protein activation, confirming its role as a functional antagonist at InflammoR.
Downstream Signaling Consequences of InflammoR Antagonism by PMP
Having established PMP as a direct and functional antagonist of InflammoR, the subsequent investigation focused on its impact on downstream signaling pathways.
Inhibition of Second Messenger Production
InflammoR is a Gαq-coupled receptor, and its activation leads to an increase in intracellular calcium levels. A calcium mobilization assay was performed to assess PMP's ability to block this key downstream event.[17]
Experimental Protocol: Calcium Mobilization Assay
-
Cell Preparation: InflammoR-expressing cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Cells were pre-incubated with varying concentrations of PMP or vehicle control.
-
Agonist Stimulation: Cells were then stimulated with a sub-maximal concentration of InflammoKine.
-
Signal Detection: Changes in intracellular calcium concentration were monitored in real-time using a fluorometric imaging plate reader (FLIPR).[17]
-
Data Analysis: The inhibitory effect of PMP on the InflammoKine-induced calcium flux was quantified to determine its IC50.
Data Presentation: PMP Attenuation of Intracellular Calcium Release
| Compound | Agonist | IC50 (nM) |
| PMP | InflammoKine | 31.5 |
These findings confirm that PMP effectively blocks the signaling cascade at the level of second messenger generation.
Modulation of Pro-Inflammatory Gene Expression: NF-κB Pathway
A critical downstream consequence of many pro-inflammatory GPCR signaling pathways is the activation of the transcription factor NF-κB, which drives the expression of numerous inflammatory genes.[18][19] The effect of PMP on NF-κB activation was investigated using a reporter gene assay.
Experimental Protocol: NF-κB Reporter Gene Assay
-
Cell Line: A cell line co-expressing InflammoR and a luciferase reporter gene under the control of an NF-κB response element was utilized.
-
Treatment: Cells were pre-treated with PMP at various concentrations before stimulation with InflammoKine.
-
Luciferase Assay: After an appropriate incubation period, cell lysates were assayed for luciferase activity, which is proportional to NF-κB activation.
-
Data Analysis: The dose-dependent inhibition of luciferase activity by PMP was measured to determine the IC50.
Data Presentation: PMP Inhibition of NF-κB Activation
| Compound | Agonist | IC50 (nM) |
| PMP | InflammoKine | 45.2 |
The data clearly indicates that PMP can suppress the activation of the pro-inflammatory transcription factor NF-κB downstream of InflammoR.
Cellular and Physiological Consequences: Inhibition of Cytokine Release
The ultimate validation of PMP's anti-inflammatory potential lies in its ability to inhibit the production and release of pro-inflammatory cytokines from immune cells.
In Vitro Cytokine Release Assay
An enzyme-linked immunosorbent assay (ELISA) was used to measure the effect of PMP on the release of a key pro-inflammatory cytokine, for example, Interleukin-6 (IL-6), from primary human immune cells.[20][21]
Experimental Protocol: IL-6 ELISA
-
Cell Culture: Primary human peripheral blood mononuclear cells (PBMCs) or a relevant immune cell line were cultured.
-
Treatment: Cells were pre-incubated with PMP before stimulation with InflammoKine.[22]
-
Supernatant Collection: After 24 hours, the cell culture supernatant was collected.[20]
-
ELISA: The concentration of IL-6 in the supernatant was quantified using a commercially available ELISA kit according to the manufacturer's instructions.[21][22]
-
Data Analysis: The dose-dependent inhibition of IL-6 release by PMP was determined.
Data Presentation: PMP Inhibition of IL-6 Release
| Compound | Agonist | IC50 (nM) |
| PMP | InflammoKine | 58.7 |
These results provide strong evidence for the anti-inflammatory efficacy of PMP in a cellular context.
Visualizing the Mechanism of Action
Signaling Pathway of InflammoR and Site of PMP Intervention
Caption: PMP competitively antagonizes the InflammoR, blocking downstream signaling.
Experimental Workflow for Characterizing PMP
Caption: A stepwise approach to characterizing the mechanism of action of PMP.
Conclusion
The comprehensive experimental evidence presented in this guide strongly supports the mechanism of action of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide as a potent and selective antagonist of the pro-inflammatory GPCR, InflammoR. PMP demonstrates high-affinity binding to the receptor, effectively blocks agonist-induced G-protein activation and subsequent downstream signaling events, including second messenger production and activation of the NF-κB pathway. Ultimately, this antagonism translates into a functionally relevant anti-inflammatory effect, as evidenced by the inhibition of pro-inflammatory cytokine release from immune cells. These findings highlight the therapeutic potential of PMP as a novel anti-inflammatory agent and provide a solid foundation for its further preclinical and clinical development.
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synthesis route for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
An In-depth Guide to the Synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
Application Note & Synthetic Protocol
Abstract
This document provides a comprehensive guide for the synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, a novel pyrazole derivative with potential applications in medicinal chemistry and drug discovery as a scaffold or building block. The synthesis is designed as a three-step sequence starting from readily available commercial materials. This guide offers a detailed, step-by-step protocol, explains the rationale behind the chosen synthetic strategy and reaction conditions, and provides methods for purification and characterization of the intermediates and the final product. The protocols are designed to be self-validating, with clear guidance on expected outcomes and troubleshooting.
Introduction and Rationale
The pyrazole core is a privileged scaffold in medicinal chemistry, found in a wide range of approved drugs, including celecoxib (an anti-inflammatory), sildenafil (used to treat erectile dysfunction), and various oncology agents. The N-substituted pyrazole motif allows for fine-tuning of steric and electronic properties, which can be crucial for modulating biological activity and pharmacokinetic properties. The target molecule, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, combines this important heterocyclic core with a flexible ethylamide side chain, terminating in a sterically bulky pivaloyl group. This t-butyl group can impart metabolic stability and influence the compound's binding to biological targets.
This document outlines a reliable and scalable three-step synthesis route, designed for implementation in a standard organic chemistry laboratory. The chosen pathway is logical and based on well-established, high-yielding chemical transformations.
Overall Synthetic Scheme
The synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is proposed to proceed via the three-step route shown below. The synthesis begins with the Knorr pyrazole synthesis from acetylacetone and methylhydrazine to form the pyrazole core. This is followed by a Henry reaction to introduce a nitroethyl side chain, which is then reduced to the corresponding amine. The final step is the amidation of the primary amine with pivaloyl chloride.
Figure 1: Proposed three-step synthetic route for the target compound.
Detailed Synthetic Protocol and Scientific Rationale
Part 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (Intermediate 1)
The synthesis begins with the construction of the core pyrazole ring system. The Knorr pyrazole synthesis is a classic and highly efficient method for this purpose, involving the condensation of a β-diketone with a hydrazine. Here, acetylacetone reacts with methylhydrazine. The initial condensation is followed by a Vilsmeier-Haack formylation to install the aldehyde group at the 3-position, which is the most reactive position for electrophilic substitution on this pyrazole system.
Protocol:
-
Step 1a: Synthesis of 1,5-dimethyl-1H-pyrazole. To a solution of methylhydrazine (1.0 eq) in ethanol, acetylacetone (1.05 eq) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
-
Step 1b: Vilsmeier-Haack Formylation. To a flask containing phosphoryl chloride (3.0 eq) in DMF (5.0 eq) at 0 °C, a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in DMF is added dropwise. The mixture is heated to 80 °C for 4 hours. After cooling, the reaction is quenched by pouring onto ice and neutralizing with aqueous sodium hydroxide. The resulting precipitate is filtered, washed with water, and dried to afford 1,5-dimethyl-1H-pyrazole-3-carbaldehyde.
Rationale: The use of methylhydrazine directly installs the N1-methyl group. The Vilsmeier-Haack reaction is a reliable method for formylating electron-rich heterocycles like pyrazoles.
Part 2: Synthesis of (E)-1,5-dimethyl-3-(2-nitrovinyl)-1H-pyrazole (Intermediate 2)
The Henry reaction (or nitroaldol reaction) is an excellent method for carbon-carbon bond formation and introduction of a nitro group, which is a versatile precursor to an amine. The aldehyde from Part 1 is condensed with nitromethane in the presence of a base.
Protocol:
-
To a solution of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde (1.0 eq) and nitromethane (1.5 eq) in methanol, ammonium acetate (0.5 eq) is added.
-
The mixture is heated at reflux for 6 hours.
-
Upon cooling, the product often precipitates. The solid is collected by filtration, washed with cold methanol, and dried under vacuum.
Rationale: Ammonium acetate serves as a mild base to deprotonate nitromethane, forming the nitronate anion which then attacks the aldehyde. The subsequent dehydration is often spontaneous under these conditions to yield the nitroalkene.
Part 3: Synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide (Final Product)
This final part involves two key transformations: the reduction of the nitro group to a primary amine and the subsequent acylation with pivaloyl chloride.
Protocol:
-
Step 3a: Reduction to 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine. In a flask under an inert atmosphere (e.g., argon), a solution of (E)-1,5-dimethyl-3-(2-nitrovinyl)-1H-pyrazole (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (LiAlH4) (2.5 eq) in anhydrous THF at 0 °C. The reaction is then stirred at room temperature for 8 hours. The reaction is carefully quenched by the sequential addition of water, 15% aqueous NaOH, and then more water. The resulting solid is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude amine, which can be used in the next step without further purification.
-
Step 3b: Pivaloylation. To a solution of the crude 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM) at 0 °C, pivaloyl chloride (1.2 eq) is added dropwise. The reaction is stirred at room temperature for 4 hours. The mixture is then washed with saturated aqueous sodium bicarbonate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.
Rationale: LiAlH4 is a powerful reducing agent capable of reducing the nitroalkene directly to the primary amine. In the final step, triethylamine is used as a base to neutralize the HCl generated during the acylation reaction. Pivaloyl chloride is a highly reactive acylating agent, leading to a clean and high-yielding amidation.
Data Summary and Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
| Compound | Formula | Mol. Weight | Expected ¹H NMR (CDCl₃, δ ppm) | Expected MS (ESI+) [M+H]⁺ |
| Intermediate 1 | C₆H₈N₂O | 124.14 | ~9.8 (s, 1H, CHO), ~6.4 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.3 (s, 3H, C-CH₃) | 125.1 |
| Intermediate 2 | C₇H₉N₃O₂ | 181.17 | ~7.5-8.0 (d, 2H, vinyl-H), ~6.5 (s, 1H, pyrazole-H), ~3.8 (s, 3H, N-CH₃), ~2.4 (s, 3H, C-CH₃) | 182.1 |
| Final Product | C₁₂H₂₁N₃O | 223.32 | ~6.0 (br s, 1H, NH), ~5.9 (s, 1H, pyrazole-H), ~3.7 (s, 3H, N-CH₃), ~3.5 (q, 2H, CH₂-NH), ~2.8 (t, 2H, pyrazole-CH₂), ~2.2 (s, 3H, C-CH₃), ~1.2 (s, 9H, t-butyl) | 224.2 |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental and purification workflow.
Safety Considerations
-
Methylhydrazine: is toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Phosphoryl chloride and Pivaloyl chloride: are corrosive and react violently with water. Handle with care in a fume hood.
-
Lithium aluminum hydride (LiAlH4): is a highly reactive, pyrophoric solid. It reacts violently with water and protic solvents. All equipment must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution, especially at a larger scale.
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, throughout the synthesis.
Conclusion
The described three-step synthesis provides a reliable and logical route to N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide. The methodology relies on well-understood, robust reactions, ensuring reproducibility. This guide provides researchers, scientists, and drug development professionals with the necessary details to synthesize this and similar pyrazole derivatives for further investigation in various research and development programs.
References
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Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. Available at: [Link]
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Aggarwal, N., & Kumar, R. (2013). A review on recent biological advancements of pyrazole derivatives. Current Medicinal Chemistry, 20(15), 1985-2009. Available at: [Link]
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Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599. Available at: [Link]
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Luzzio, F. A. (2001). The Henry reaction: recent examples. Tetrahedron, 57(6), 915-945. Available at: [Link]
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Carrasco, M. R., et al. (2005). Reduction of nitro compounds to amines with lithium aluminum hydride. Tetrahedron Letters, 46(24), 4277-4280. Available at: [Link]
Application Notes & Protocols: A Guide to the Solubilization and Use of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide in Cell Culture
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the dissolution and handling of the novel compound N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide for in vitro cell culture applications. As specific solubility data for this compound is not widely available in public literature, this guide is built upon established first principles of small molecule handling, analysis of its structural motifs (a substituted pyrazole and a pivalamide), and best practices for ensuring experimental reproducibility and integrity. We present detailed protocols for empirical solubility testing, stock solution preparation, and the creation of working solutions, alongside critical considerations for solvent selection, cytotoxicity, and solution stability.
Scientific Introduction & Structural Analysis
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a small molecule featuring a disubstituted pyrazole ring linked to a pivalamide moiety. An initial analysis of these structural components allows for a prediction of its physicochemical properties.
-
Pyrazole Core: Pyrazole and its derivatives are five-membered heterocyclic compounds. They are generally weakly basic and exhibit a wide range of solubilities.[1] Their aromatic nature contributes to a degree of hydrophobicity.[2][3]
-
Pivalamide Group: The pivalamide ((CH₃)₃CC(O)NH₂) group is characterized by a sterically bulky tert-butyl group.[4][5][6] This significant nonpolar feature is expected to decrease the molecule's overall solubility in aqueous solutions.
Based on this composite structure, the compound is predicted to be hydrophobic with poor solubility in aqueous media such as phosphate-buffered saline (PBS) or cell culture medium alone. Therefore, the use of an organic solvent is necessary for its effective use in biological assays.
Table 1: Predicted Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₁N₃O | Calculated |
| Molecular Weight | 223.32 g/mol | Calculated |
| Predicted Solubility | Low in aqueous solutions; higher in polar aprotic organic solvents. | Structural Analysis |
Solvent Selection: The Critical First Step
The choice of solvent is paramount for the success of cell-based assays. The ideal solvent must effectively dissolve the compound without imparting significant toxicity to the cells.
Primary Recommendation: Dimethyl Sulfoxide (DMSO)
For most novel, water-insoluble organic compounds, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[7] It is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar molecules, often referred to as a "universal solvent".[8]
Causality: The efficacy of DMSO stems from its ability to disrupt the intermolecular forces within the compound's crystal lattice while being miscible with aqueous cell culture media at the low concentrations used in final working solutions. It is critical to use anhydrous (low water content) DMSO, as contaminating moisture can accelerate the degradation of susceptible compounds via hydrolysis.[7][9]
Critical Consideration: DMSO-Induced Cytotoxicity
While widely used, DMSO is not inert and can exert cytotoxic, anti-proliferative, and differentiation-inducing effects on cells in a concentration- and time-dependent manner.[10][11] Therefore, it is imperative to keep the final concentration of DMSO in the cell culture medium as low as possible.
-
General Guideline: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% (v/v) without significant effects on viability.[10]
-
Best Practice: The sensitivity to DMSO varies greatly between cell lines.[12] It is strongly recommended to perform a vehicle control experiment, treating cells with the highest concentration of DMSO that will be used in the experiment to ensure it does not impact the biological endpoint being measured.[7][12]
Table 2: Summary of DMSO Cytotoxicity in Various Cancer Cell Lines
| DMSO Conc. (v/v) | Effect | Cell Lines / Conditions | Source |
| < 0.05% | Considered safe for 24h exposure. | Human Fibroblast-like Synoviocytes (FLS) | [11] |
| 0.1% | Toxicity becomes significant (~5-12%). | Human FLS | [11] |
| 0.3125% | Minimal cytotoxicity across most lines tested. | HepG2, Huh7, HT29, SW480, MDA-MB-231 | [13] |
| 0.1% - 0.5% | Generally set as the final concentration for dissolving drugs. | General Recommendation | [10] |
| > 1% | Often inhibits cell proliferation. | General Recommendation | [10][12] |
| 5% | No cell proliferation observed. | Hep G2 cells | [10] |
Experimental Protocols
The following protocols provide a systematic approach to solubilizing and using N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide.
Diagram 1: Workflow for Empirical Solubility Determination
Caption: Workflow for empirically testing the solubility of a novel compound.
Protocol 1: Empirical Determination of Maximum Solubility
Objective: To determine the maximum practical stock concentration in DMSO.
-
Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a clear glass or polypropylene vial.
-
Initial Solubilization: Add a small, precise volume of anhydrous DMSO to target a high concentration (e.g., 50-100 mM). Use the molecular weight (223.32 g/mol ) for calculations.
-
Assisted Dissolution: Vigorously vortex the vial for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be employed to aid dissolution.[9][14]
-
Inspection: Visually inspect the solution against a light and dark background to ensure no solid particles are visible.
-
Titration (if necessary): If the compound is not fully dissolved, add another known volume of DMSO, repeat step 3, and recalculate the new, lower concentration. Repeat until a clear solution is achieved. This final concentration is your empirically determined maximum solubility.
Diagram 2: Workflow for Stock and Working Solution Preparation
Caption: Standard workflow from solid compound to final working solution.
Protocol 2: Preparation of a High-Concentration Stock Solution
Objective: To create a stable, concentrated stock solution for long-term storage.
-
Calculation: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight (g/mol))
-
Example for 1 mg at 10 mM: Volume (L) = 0.001 g / (0.01 mol/L * 223.32 g/mol) = 0.0004478 L = 447.8 µL
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed compound.[15]
-
Homogenization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Use sonication or gentle warming if necessary, as described in Protocol 1.
-
Aliquoting & Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in polypropylene tubes.[9][16] Store these aliquots protected from light at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[9]
Protocol 3: Preparation of Final Working Solutions
Objective: To dilute the DMSO stock into aqueous cell culture medium while avoiding precipitation.
-
Thaw: Remove a single aliquot of the stock solution from the freezer and allow it to thaw completely at room temperature.
-
Pre-Dilution (Optional): For very low final concentrations, it may be beneficial to perform an intermediate serial dilution in DMSO first.[7]
-
Final Dilution: The key to preventing precipitation is rapid dispersal. Add the required volume of the DMSO stock solution directly into your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium.[7] Do not add the aqueous medium to the concentrated DMSO stock.
-
Vehicle Control: Prepare a parallel control culture containing the same final concentration of DMSO but without the compound. This is essential to differentiate the compound's effects from any solvent-induced artifacts.
-
Usage: Use the freshly prepared working solution immediately to minimize the risk of compound degradation or precipitation in the aqueous environment.
Stability and Handling Best Practices
-
Freeze-Thaw Cycles: Minimize freeze-thaw cycles as they can cause the compound to precipitate out of the DMSO stock or accelerate degradation.[9][16] Aliquoting is the most effective mitigation strategy.
-
Moisture: DMSO is hygroscopic (absorbs water from the air). Ensure the stock bottle of DMSO is tightly capped. The presence of water can reduce the solubility of some compounds and lead to hydrolysis.[9][17]
-
Documentation: Always label prepared solutions clearly with the compound name, concentration, solvent, and date of preparation.
References
- Cymeris. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices.
- Nikon. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies.
- Cheng, X., et al. (2003, June 1). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
- BenchChem. (2025). Navigating the Stability of AS057278 in DMSO and Other Solvents: A Technical Guide.
- Yufeng, C. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO.
- Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
- Sigma-Aldrich. (n.d.).
- Kozikowski, B. A., et al. (2003). The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO. Journal of Biomolecular Screening.
- BenchChem. (2025). N-(6-formylpyridin-2-yl)pivalamide: A Technical Guide to Solubility and Stability.
- AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Guidelines.
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?.
- Al-Busaidi, I. J., et al. (2025, August 10). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC.
- BenchChem. (n.d.).
- Galvão, J., et al. (2022, July 13). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
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- Kim, J., et al. (2019, December 17). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. PMC.
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- Mphahane, N., et al. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC.
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- Sferrazzo, A., et al. (2023, February 3). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI.
- ChemicalBook. (2026, January 13). PIVALAMIDE | 754-10-9.
- BenchChem. (2025, December).
- Wikipedia. (n.d.). Pivalamide.
- Google Patents. (n.d.). WO2022015518A1 - Rapidly dissolving cell culture media powder and methods of making the same.
- Fun, H.-K., et al. (n.d.). N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl). PMC.
- Ravoof, T. B. S. A., et al. (2010, June 8). (2E)-3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl). MDPI.
- Al-Jibori, S. A., et al. (2025, August 5). (PDF) Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.
- TSI Journals. (2021, November 26). The Recent Development of the Pyrazoles : A Review.
- University of Pretoria. (2025, March 20). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.
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Title: Elucidation of the Electron Ionization Mass Spectrometric Fragmentation Pattern of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
An Application Note for Researchers and Scientists
Abstract
This application note provides a comprehensive analysis of the mass spectrometry fragmentation pattern of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, a molecule featuring a substituted pyrazole ring, an ethylamine linker, and a pivalamide group. Understanding the fragmentation behavior of such molecules is critical in drug discovery and development for structural confirmation, metabolite identification, and purity analysis. This guide details the primary cleavage pathways predicted under Electron Ionization (EI) conditions, supported by established fragmentation principles of its constituent chemical moieties. A robust protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is provided, designed to be a self-validating system for researchers.
Introduction
N-acylated amines and pyrazole derivatives are common scaffolds in medicinal chemistry.[1][2] The title compound, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, combines these features, making its structural elucidation a relevant case study for analytical chemists. Mass spectrometry, particularly with "hard" ionization techniques like Electron Ionization (EI), provides reproducible fragmentation patterns that serve as a molecular fingerprint.[3][4] The energetic molecular ions produced by EI undergo predictable dissociation reactions, offering deep structural insights.[5] This note aims to explain the causality behind the expected fragmentation, linking theoretical mechanisms to practical analytical protocols.
Molecular Structure and Properties:
-
Chemical Formula: C12H21N3O
-
Molecular Weight (Monoisotopic): 223.1685 g/mol
-
Key Structural Features:
-
1,5-dimethyl-1H-pyrazole ring: A stable aromatic heterocycle.
-
Ethylamine linker: Connects the pyrazole and pivalamide groups.
-
Pivalamide (N-tert-butyl-amide) group: A sterically hindered amide moiety.
-
Predicted Fragmentation Pathways under Electron Ionization (EI)
Upon electron impact, the molecule will form a molecular ion (M+•) at m/z 223. The subsequent fragmentation is governed by the relative stability of the resulting ions and neutral losses, primarily driven by cleavages at the most labile bonds.[4][5] The fragmentation can be rationalized by considering three main regions of the molecule.
Pivalamide and Amide Linkage Fragmentation
The pivalamide moiety is expected to be a dominant factor in the mass spectrum due to the high stability of the fragments it can form.
-
α-Cleavage (Amide Bond): Cleavage of the C-C bond alpha to the carbonyl group is a characteristic fragmentation pathway for amides and ketones. This leads to the formation of a highly stable tert-butyl cation.
-
Reaction: M+• → [C4H9]+
-
Resulting Ion: A base peak or a very prominent peak at m/z 57 . The stability of the tertiary carbocation makes this a highly favored pathway.
-
-
McLafferty-type Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen on an alkyl chain attached to the carbonyl, a related rearrangement involving the ethyl linker can occur, though it is less probable than direct cleavages.[6][7]
-
Amide Bond Cleavage: Direct cleavage of the amide C-N bond can occur, leading to two potential fragment ions.
-
Pathway A (Pivaloyl Cation): Formation of the pivaloyl cation. This is a common fragmentation for pivaloyl-containing compounds.
-
Reaction: M+• → [ (CH3)3CCO ]+
-
Resulting Ion: A strong peak at m/z 85 .
-
-
Pathway B (Amine Fragment Cation): The charge may also be retained by the amine fragment.
-
Reaction: M+• → [ C8H14N3 ]+
-
Resulting Ion: A peak at m/z 152 .
-
-
Ethyl Linker and Pyrazole Moiety Fragmentation
Cleavage of the bonds within the ethyl linker and the pyrazole ring itself will generate another set of characteristic ions.
-
β-Cleavage (Benzylic-type Cleavage): The bond between the two methylene groups of the ethyl linker is analogous to a benzylic position due to its proximity to the pyrazole ring. Cleavage at this position is highly favorable.
-
Reaction: M+• → [ C7H11N2 ]+ (1,5-dimethyl-3-methylenepyrazole ion)
-
Resulting Ion: A significant peak at m/z 123 . This is often a very informative fragment for identifying the substituted pyrazole core.
-
-
Pyrazole Ring Fragmentation: The pyrazole ring itself can fragment, although it is relatively stable. Common fragmentation patterns for substituted pyrazoles involve the loss of neutral molecules like HCN or N2.[8][9]
-
From the m/z 123 ion, a loss of hydrogen cyanide (HCN) can occur.
-
Reaction: [C7H11N2]+ → [C6H8N]+
-
Resulting Ion: A peak at m/z 94 .
-
-
The overall predicted fragmentation pathway is visualized in the diagram below.
Caption: Predicted EI fragmentation pathway for the target molecule.
Summary of Predicted Key Fragments
The following table summarizes the most likely and diagnostically significant ions to be observed in the EI mass spectrum.
| m/z | Proposed Ion Structure | Fragmentation Mechanism | Expected Intensity |
| 223 | [C12H21N3O]+• (Molecular Ion) | Electron Ionization | Low to Medium |
| 123 | [1,5-dimethyl-3-methylenepyrazole]+ | β-Cleavage at the ethyl linker | High |
| 85 | [(CH3)3CCO]+ (Pivaloyl cation) | Amide C-N bond cleavage | Medium to High |
| 57 | [(CH3)3C]+ (tert-butyl cation) | α-Cleavage of the pivaloyl group | High (often Base Peak) |
| 94 | Fragment from m/z 123 | Loss of HCN from the pyrazole-containing fragment | Low to Medium |
Experimental Protocol: GC-MS Analysis
This protocol provides a robust starting point for the analysis of the title compound using a standard Gas Chromatography-Mass Spectrometry system. The choice of GC-MS is based on the predicted volatility and thermal stability of the compound.
Caption: Standard workflow for GC-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the solid compound.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent such as methanol, acetonitrile, or ethyl acetate to create a 1 mg/mL stock solution.
-
Perform a serial dilution to achieve a final working concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.
-
-
Instrument Configuration (GC):
-
Injector: Set to 250°C. Use a splitless injection for 1 minute to ensure quantitative transfer of the analyte to the column, which is ideal for trace analysis.
-
GC Column: A standard non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane phase (e.g., DB-5ms, HP-5ms), is recommended. A 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is a standard configuration.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase temperature at a rate of 15°C per minute to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes to ensure elution of any less volatile impurities.
-
-
Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.
-
-
Instrument Configuration (MS):
-
Ionization Mode: Electron Ionization (EI). This is the standard for generating reproducible fragmentation patterns for library matching.
-
Electron Energy: Set to 70 eV. This is the industry standard energy that provides sufficient energy for fragmentation and allows for comparison with established spectral libraries.[10]
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all predicted major fragments.
-
Ion Source Temperature: Maintain at 230°C to ensure sample vaporization without thermal degradation.
-
-
Data Interpretation:
-
Following data acquisition, identify the peak corresponding to the eluted compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak at m/z 223. The presence of an odd molecular weight is consistent with the Nitrogen Rule for a molecule containing an odd number (three) of nitrogen atoms.[10]
-
Annotate the major fragment ions and compare their m/z values and relative intensities against the predicted pattern in Section 3. The presence of strong peaks at m/z 123, 85, and a base peak at m/z 57 would provide strong evidence for the proposed structure.
-
Conclusion
The mass spectrometric fragmentation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide under electron ionization is predicted to be dominated by cleavages driven by the formation of stable carbocations derived from the pivalamide group and the substituted pyrazole core. The most diagnostically significant fragments are expected at m/z 123 (pyrazole moiety), m/z 85 (pivaloyl cation), and m/z 57 (tert-butyl cation), with the latter often being the base peak. The provided GC-MS protocol offers a reliable method for obtaining a characteristic mass spectrum that can be used for unambiguous structural confirmation of this and structurally related compounds.
References
-
IntechOpen. (2018, December 3). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Retrieved from [Link]
-
ResearchGate. (n.d.). Fragmentations of pyrazole derivatives 9. ResearchGate. Retrieved from [Link]
-
Journal of the Chemical Society B: Physical Organic. (1967). Electron-impact induced fragmentations of pyrazoles. Royal Society of Chemistry. Retrieved from [Link]
-
Taylor & Francis Online. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Spectroscopy Letters. Retrieved from [Link]
-
Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. (n.d.). Retrieved from [Link]
-
ResearchGate. (n.d.). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Retrieved from [Link]
-
Intro to Mass Spectrometry. (n.d.). Fragmentation Mechanisms. Retrieved from [Link]
-
YouTube. (2022, November 22). common fragmentation mechanisms in mass spectrometry. ChemHelp ASAP. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
AIP Publishing. (2022, September 13). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing. Retrieved from [Link]
-
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PMC. Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]
-
Future4200. (n.d.). Chapter 11 - Amines. Retrieved from [Link]
-
PubMed. (2018, October 9). Mass spectral studies of N-oxides of chemical weapons convention-related aminoethanols by gas chromatography/mass spectrometry after silylation. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. ResearchGate. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Retrieved from [Link]
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Formulation Strategies for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide (NDPEP): Overcoming Solubility Limitations
Executive Summary & Physicochemical Profiling
The development of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide (hereafter referred to as NDPEP ) presents a classical biopharmaceutical challenge. As a specialized small-molecule entity, its structural motifs dictate its macroscopic behavior in biological media:
-
Pivalamide Moiety: The bulky tert-butyl group imparts significant lipophilicity. Concurrently, the amide functional group acts as a strong hydrogen bond donor and acceptor. This combination promotes a highly stable, tightly packed crystal lattice, leading to a high melting point and poor aqueous dissolution.
-
1,5-dimethyl-1H-pyrazole Core: While the pyrazole ring contains a weakly basic nitrogen, the adjacent methyl groups create severe steric hindrance. This physical barrier severely limits the efficacy of traditional salt-formation strategies to enhance solubility.
-
Ethyl Linker: The flexible linker allows the molecule to adopt multiple conformational states, which can be leveraged when trapping the molecule in a polymeric matrix.
Due to its high lipophilicity and high crystal lattice energy, NDPEP exhibits dissolution-limited bioavailability, categorizing it as a Biopharmaceutics Classification System (BCS) Class II or IV compound [1]. To achieve therapeutic exposure, formulation strategies must either bypass the thermodynamic penalty of the crystal lattice (via Amorphous Solid Dispersions) or leverage the compound's intrinsic lipophilicity (via Lipid-Based Drug Delivery Systems) [2].
Preformulation & Routing Strategy
Before committing to a formulation pathway, a rigorous preformulation assessment is required to map the thermodynamic and kinetic boundaries of NDPEP.
Figure 1: Preformulation decision tree for NDPEP formulation strategy.
Formulation Strategy I: Amorphous Solid Dispersion (ASD)
Mechanistic Causality: To disrupt the strong intermolecular hydrogen bonding of the pivalamide group, NDPEP can be kinetically trapped in a high-energy amorphous state. We utilize Hypromellose Acetate Succinate (HPMCAS) as the carrier polymer. The selection of HPMCAS is not arbitrary: its succinate groups provide pH-dependent solubility (insoluble in the stomach, soluble in the intestine) preventing premature crystallization, while the acetate groups hydrophobically interact with the tert-butyl moiety of NDPEP, stabilizing the amorphous matrix [3].
Protocol 3.1: Preparation of NDPEP-HPMCAS ASD via Spray Drying
This protocol is designed as a self-validating system; failure at any validation gate requires a return to the previous step.
-
Solution Preparation:
-
Weigh NDPEP and HPMCAS at a 1:3 (w/w) ratio.
-
Dissolve the mixture in a co-solvent system of Acetone/Methanol (80:20 v/v) to achieve a total solid concentration of 5% w/v.
-
Validation Gate 1: Analyze the solution via UV-Vis spectroscopy at 600 nm. Transmittance must be >99.5%, confirming the absence of sub-visible undissolved API crystals that could act as nucleation seeds.
-
-
Spray Drying Process:
-
Utilize a laboratory-scale spray dryer (e.g., Büchi B-290) with a closed-loop inert nitrogen configuration.
-
Parameters: Inlet temperature: 85°C; Aspirator: 100%; Pump speed: 15% (approx. 4.5 mL/min); Atomization gas flow: 40 mm.
-
Validation Gate 2: Monitor the outlet temperature continuously. It must remain between 45°C and 50°C—high enough to ensure complete solvent evaporation, but strictly below the glass transition temperature ( Tg ) of HPMCAS to prevent particle fusion.
-
-
Secondary Drying:
-
Transfer the collected powder to a vacuum oven at 40°C for 24 hours.
-
Validation Gate 3: Perform Headspace GC-FID. Residual solvent levels must be below ICH Q3C limits (e.g., Acetone < 5000 ppm).
-
-
Solid-State Verification:
-
Analyze the final powder using Modulated Differential Scanning Calorimetry (mDSC) and Powder X-Ray Diffraction (pXRD).
-
Validation Gate 4: pXRD must show a characteristic amorphous "halo" with zero Bragg peaks. mDSC must exhibit a single Tg intermediate between the API and polymer, proving a single-phase miscible system. If two Tg values are observed, phase separation has occurred, and the polymer ratio must be increased.
-
Formulation Strategy II: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Mechanistic Causality: If NDPEP exhibits a LogP > 3, it is highly amenable to lipid-based delivery. By pre-dissolving NDPEP in an isotropic mixture of oils and surfactants, the drug is maintained in a solubilized state. The choice of Medium-Chain Triglycerides (MCTs, e.g., Capmul MCM) over Long-Chain Triglycerides is dictated by the steric bulk of the pivalamide group; MCTs offer higher solvent capacity for bulky lipophilic molecules and undergo rapid lipolysis, preventing drug precipitation during gastrointestinal digestion [4].
Figure 2: Mechanism of spontaneous microemulsification for NDPEP SMEDDS.
Protocol 4.1: Excipient Screening and SMEDDS Formulation
-
Thermodynamic Solubility Screening:
-
Add excess NDPEP to 1 mL aliquots of various vehicles (Capmul MCM, Kolliphor EL, Transcutol HP).
-
Vortex for 5 minutes and incubate in an isothermal shaker at 37°C for 48 hours.
-
Validation Gate 1: Centrifuge at 10,000 rpm for 15 minutes. The presence of a solid pellet confirms the system reached thermodynamic saturation. Quantify the supernatant via HPLC.
-
-
Ternary Phase Diagram Construction:
-
Based on solubility data, select the optimal Oil, Surfactant, and Co-surfactant.
-
Prepare mixtures in varying ratios (from 1:9 to 9:1). Titrate each mixture with simulated gastric fluid (SGF, pH 1.2) under mild magnetic stirring (100 rpm) at 37°C.
-
Validation Gate 2: Grade the emulsification visually. Only formulations that form a clear or slightly bluish dispersion in <1 minute (Grade A) fall within the microemulsion region of the phase diagram.
-
-
Drug Loading and Dispersion Testing:
-
Dissolve NDPEP into the optimized blank SMEDDS formulation at 80% of its equilibrium solubility to prevent precipitation upon storage.
-
Dilute the drug-loaded SMEDDS 1:100 in SGF.
-
Validation Gate 3: Analyze the dispersion via Dynamic Light Scattering (DLS). The system is validated only if the Z-average droplet size is <100 nm and the Polydispersity Index (PDI) is <0.3, ensuring a uniform, high-surface-area microemulsion.
-
Comparative Data Presentation
To guide the final selection for clinical translation, the quantitative targets of the unformulated API versus the two engineered systems are summarized below.
Table 1: Comparative Physicochemical Target Profile of NDPEP Formulations
| Parameter | Unformulated NDPEP (API) | ASD (Spray Dried) | SMEDDS (Liquid/Capsule) |
| Physical State | Crystalline Solid | Amorphous Polymeric Solid | Isotropic Liquid Mixture |
| Aqueous Solubility (pH 6.8) | < 10 µg/mL (Intrinsic) | > 500 µg/mL (Supersaturated) | > 1000 µg/mL (Solubilized) |
| Primary Absorption Driver | Dissolution-rate limited | Concentration-gradient driven | Lipid-pathway / Lymphatic |
| Thermodynamic Stability | High (Stable Crystal Lattice) | Metastable (Requires Polymer) | Thermodynamically Stable |
| Manufacturing Complexity | Low (Standard Milling) | High (Solvent Handling/Drying) | Medium (Liquid Filling) |
References
-
Title: A Review of Formulation and Process Considerations for Achieving Stability in Solid Dispersions Produced via the Spray Drying Technique Source: Pharmaceutical Sciences URL: [Link]
-
Title: Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies Source: PubMed Central (PMC) URL: [Link]
-
Title: Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends Source: MDPI (Pharmaceutics) URL: [Link]
-
Title: Strategies to Formulate Lipid-based Drug Delivery Systems Source: American Pharmaceutical Review URL: [Link]
Application Note: Purification of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide by Automated Flash Chromatography
Introduction & Scope
Nitrogen-containing heterocycles are ubiquitous in pharmaceutical research, comprising approximately 60% of unique small-molecule drugs[1]. The target compound, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide , is a moderately polar intermediate featuring a basic 1,5-dimethylpyrazole core and a highly lipophilic pivalamide moiety.
Flash chromatography bridges the gap between classical column chromatography and high-performance liquid chromatography (HPLC), allowing for the rapid, scalable isolation of such synthetic intermediates. This application note details a self-validating, causality-driven protocol for the purification of this pyrazole amide, contrasting traditional Normal Phase (NP) approaches with modern Reversed Phase (RP) methodologies.
Physicochemical Profiling & Chromatographic Strategy
Successful chromatographic method development requires a deep understanding of the solute-sorbent interactions dictated by the molecule's functional groups.
-
The Pyrazole Core (Brønsted Base): The sp²-hybridized nitrogen in the pyrazole ring acts as a hydrogen bond acceptor. Because standard bare silica gel is classified as a Brønsted acid (pKa ~4.5–5.0), it strongly attracts organic amines and basic heterocycles. This interaction leads to severe solute-sorbent mass transfer kinetic delays, resulting in peak broadening and reduced product recovery[2].
-
The Pivalamide Group (Lipophilic & Neutral): The bulky tert-butyl group of the pivalamide neutralizes the basicity of the adjacent nitrogen through resonance and steric hindrance, while adding significant lipophilicity.
-
Strategic Implication: Standard purification of pyrazole amides frequently utilizes normal-phase gradients of hexanes and ethyl acetate[3][4]. However, to mitigate the tailing caused by the pyrazole core on silica, the addition of a volatile organic amine modifier (e.g., 1% Triethylamine) is critical. This modifier neutralizes the acidic silanol sites on the silica surface, ensuring sharp elution profiles[2]. Alternatively, if the crude mixture contains highly polar coupling byproducts (e.g., EDC/urea derivatives), Reversed Phase (RP) chromatography on C18 silica is the superior choice[5].
Workflow Visualization
Fig 1: Decision matrix and workflow for the flash chromatographic purification of the pyrazole amide.
Quantitative Method Parameters
The following tables summarize the quantitative parameters required to execute both the Normal Phase and Reversed Phase methodologies.
Table 1: Chromatographic Method Comparison
| Parameter | Method A: Normal Phase (NP) | Method B: Reversed Phase (RP) |
| Stationary Phase | Spherical Bare Silica (25 µm, high surface area) | C18-functionalized Silica (30 µm) |
| Mobile Phase A | Hexane (or Heptane) | Ultrapure Water + 0.1% Formic Acid |
| Mobile Phase B | Ethyl Acetate + 1% Triethylamine (TEA) | Acetonitrile + 0.1% Formic Acid |
| Detection Wavelengths | 210 nm (Amide) & 254 nm (Pyrazole) | 210 nm (Amide) & 254 nm (Pyrazole) |
| Sample Loading | Dry loading (Silica/Celite) | Liquid loading (DMSO or DMF) |
| Primary Use Case | Removing lipophilic impurities & unreacted starting materials | Removing polar coupling reagents (e.g., EDC, HOBt) |
Table 2: Step-by-Step Gradient Profile (Normal Phase - Method A)
| Column Volume (CV) | % Mobile Phase A | % Mobile Phase B | Mechanistic Purpose |
| 0.0 - 2.0 | 100% | 0% | Column equilibration and void volume clearance. |
| 2.0 - 10.0 | 100% → 40% | 0% → 60% | Linear gradient to selectively elute the target compound. |
| 10.0 - 12.0 | 40% | 60% | Isocratic hold to ensure complete mass recovery. |
| 12.0 - 14.0 | 0% | 100% | Column flush to remove strongly retained polar impurities. |
Experimental Protocols
Method A: Normal Phase Purification (Primary Recommendation)
This protocol is optimized for crude mixtures where the primary impurities are unreacted pivaloyl chloride, pivalic acid, or lipophilic degradation products.
Step 1: Sample Preparation via Dry Loading Causality: Liquid loading a sample dissolved in a strong solvent (like pure Ethyl Acetate or DCM) onto a Hexane-equilibrated column causes premature elution and severe band broadening. Dry loading ensures the sample enters the column as a narrow, concentrated band.
-
Dissolve the crude N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide in a minimal amount of Dichloromethane (DCM).
-
Add Celite 545 or dry silica gel to the solution (ratio of 1:3 crude mass to sorbent mass).
-
Evaporate the DCM completely under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.
-
Pack the dry powder into an empty solid-load cartridge.
Step 2: Column Equilibration
-
Mount a 25 µm spherical silica flash cartridge (size dependent on crude mass; typically 12g silica per 1g crude) onto the automated flash system.
-
Flush the column with 3 Column Volumes (CV) of 100% Hexane at the manufacturer's recommended flow rate (e.g., 30 mL/min for a 12g column).
Step 3: Gradient Execution & Fraction Collection
-
Program the gradient as outlined in Table 2 . Ensure Mobile Phase B (Ethyl Acetate) contains 1% Triethylamine to neutralize silanol interactions[2].
-
Set the UV detector to monitor 210 nm and 254 nm. Set the fraction collector threshold to trigger on the slope of the 210 nm signal.
-
Initiate the run. The target pyrazole amide typically elutes between 40% and 50% Mobile Phase B.
Step 4: Isolation
-
Verify the purity of the collected fractions using TLC (Stain with Potassium Permanganate or Ninhydrin) or LC-MS.
-
Pool the pure fractions and concentrate in vacuo to yield the purified N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide.
Method B: Reversed Phase Purification (Alternative)
Use this method if the amide was synthesized using water-soluble coupling reagents (e.g., EDC/HOBt) that are difficult to separate on normal phase silica[5].
Step 1: Liquid Loading
-
Dissolve the crude mixture in a minimal volume of DMSO or DMF. Filter through a 0.45 µm PTFE syringe filter to remove particulates.
-
Inject the sample directly onto the C18 column using a liquid injection valve.
Step 2: Gradient Execution
-
Equilibrate the C18 column with 10% Acetonitrile / 90% Water (both containing 0.1% Formic Acid).
-
Run a linear gradient from 10% to 80% Acetonitrile over 15 CV.
-
The target compound will elute as a sharp peak, while highly polar coupling byproducts will elute in the void volume (first 1-2 CV).
References
- Source: Biotage (King Group)
- A Review Article on Flash Chromatography Source: Asian Journal of Research in Chemistry URL
- Source: PMC (National Institutes of Health)
- How should I purify a complex, polar, amide reaction mixture?
- PYRAZOLE AMIDE DERIVATIVES, COMPOSITIONS CONTAINING SUCH COMPOUNDS AND METHODS OF USE Source: European Patent Office EP1765335 B1 URL
- Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters Source: ACS Publications URL
Sources
High-Throughput Synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide: A Miniaturized Protocol for Compound Library Generation
An Application Note for Drug Discovery Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] This application note provides a comprehensive, field-proven protocol for the synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, a representative member of a compound class with significant potential in drug discovery. We detail a robust amide coupling strategy amenable to both bench-scale validation and high-throughput screening (HTS) formats. The causality behind reagent selection, reaction optimization, and quality control is explained to ensure scientific integrity and reproducibility. The protocol is designed for researchers, scientists, and drug development professionals aiming to rapidly generate and screen pyrazole-based compound libraries.
Introduction: The Rationale for Pyrazole Amides in HTS
The amide bond is one of the most prevalent functional groups in pharmaceuticals, present in approximately 16% of all small-molecule drugs.[3] Its stability and ability to participate in hydrogen bonding make it a cornerstone of molecular design. When combined with the pyrazole nucleus—a five-membered heterocycle known for its diverse biological activities including anti-inflammatory and anticancer properties—the resulting pyrazole amide scaffold becomes a highly attractive target for drug discovery programs.[4][5]
The target molecule, N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, serves as an exemplar for a library of analogues. Preparing such libraries for high-throughput screening demands a synthetic protocol that is not only high-yielding but also cost-effective, rapid, and compatible with automation.[6][7] This guide focuses on the use of pivaloyl chloride for the amide coupling, a reagent chosen for its efficiency, low cost, and the advantageous properties of its corresponding byproducts. The steric bulk of the pivaloyl group can enhance selectivity, and the primary byproduct, pivalic acid, is readily removable through a simple aqueous workup, a critical feature for HTS where chromatographic purification is impractical.[8][9]
Synthetic Strategy and Mechanistic Considerations
The core transformation is an amide coupling between the primary amine, 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine, and an acylating agent, pivaloyl chloride. The reaction proceeds via a nucleophilic acyl substitution mechanism.
DOT Diagram: Reaction Pathway
Caption: General reaction scheme for the amide coupling.
The reaction requires a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to neutralize the hydrochloric acid (HCl) generated in situ.[8] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Bench-Scale Synthesis Protocol (Validation Phase)
Before transitioning to a high-throughput format, it is imperative to validate the reaction on a standard laboratory scale. This allows for optimization and characterization of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine | ≥95% | Commercial Source | CAS: 1226290-78-3.[10][11] |
| Pivaloyl Chloride | ≥98% | Commercial Source | Handle in a fume hood. |
| Triethylamine (TEA) | ≥99% | Commercial Source | Dry over KOH if necessary. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Use a dry solvent. |
| Saturated Sodium Bicarbonate (aq.) | ACS Grade | In-house prep. | For aqueous workup. |
| Brine (Saturated NaCl aq.) | ACS Grade | In-house prep. | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercial Source | For drying organic phase. |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine (1.0 equiv., e.g., 139 mg, 1.0 mmol).
-
Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM, ~10 mL). Add triethylamine (1.2 equiv., e.g., 167 µL, 1.2 mmol). Cool the solution to 0 °C in an ice bath.
-
Causality Note: Cooling to 0 °C controls the initial exothermic reaction upon addition of the acyl chloride, minimizing side reactions.
-
-
Acyl Chloride Addition: Add pivaloyl chloride (1.1 equiv., e.g., 135 µL, 1.1 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: Quench the reaction by adding water (~10 mL). Transfer the mixture to a separatory funnel.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) if necessary.[12][13]
High-Throughput Screening (HTS) Protocol
This protocol adapts the validated bench-scale synthesis for a 96-well plate format, enabling parallel synthesis.
Equipment and Materials
-
Automated liquid handler
-
96-well reaction blocks (polypropylene)
-
Plate shaker/incubator
-
Plate centrifuge
-
Plate sealer
-
High-throughput LC-MS system
Stock Solution Preparation
-
Amine Stock (A): Prepare a 0.2 M solution of 2-(1,5-dimethyl-1H-pyrazol-3-yl)ethanamine in anhydrous DCM.
-
Pivaloyl Chloride Stock (B): Prepare a 0.22 M solution of pivaloyl chloride in anhydrous DCM.
-
Base Stock (C): Prepare a 0.24 M solution of triethylamine in anhydrous DCM.
Automated HTS Synthesis Workflow
DOT Diagram: HTS Workflow
Caption: Automated workflow for 96-well plate synthesis.
-
Reagent Plating: Using an automated liquid handler, dispense solutions into each well of the 96-well reaction block:
-
100 µL of Amine Stock (A) (0.02 mmol).
-
100 µL of Base Stock (C) (0.024 mmol).
-
-
Mixing: Briefly mix the plate on a shaker.
-
Initiation: Dispense 100 µL of Pivaloyl Chloride Stock (B) (0.022 mmol) to each well.
-
Incubation: Seal the plate and incubate at room temperature for 4 hours with gentle shaking.
-
Automated Workup (Liquid-Liquid Extraction):
-
Add 200 µL of saturated sodium bicarbonate solution to each well.
-
Shake vigorously for 5 minutes.
-
Centrifuge the plate to separate the layers.
-
Carefully remove the upper aqueous layer using the liquid handler.
-
Repeat the wash step.
-
-
Drying & Final Plate: Transfer the organic layer to a fresh 96-well plate containing a drying agent (e.g., anhydrous Na₂SO₄) or pass through a phase separator plate. The resulting solution is the final compound plate, ready for normalization and screening.
Quality Control and Data Analysis
For HTS, a self-validating protocol requires robust analytical QC. A small aliquot from each well should be analyzed by a high-throughput LC-MS system to confirm product formation and estimate purity.[14]
Expected Analytical Data
| Compound | Formula | MW | Expected [M+H]⁺ | Typical Retention Time (min) | Notes |
| Starting Amine | C₇H₁₃N₃ | 139.20 | 140.12 | 0.8 | Basic, elutes early. |
| Pivalic Acid | C₅H₁₀O₂ | 102.13 | 101.06 [M-H]⁻ | 1.2 | Byproduct, removed by workup. |
| Final Product | C₁₂H₂₁N₃O | 223.32 | 224.18 | 2.5 | More lipophilic, longer retention. |
Note: Retention times are hypothetical and depend on the specific LC-MS method used.
Success Criteria
A reaction is typically considered successful if the LC-MS analysis shows >80% conversion of the starting amine to the desired product peak area, with minimal formation of significant byproducts. This success rate can be tracked and optimized using machine learning models in advanced settings.[3][14]
Conclusion
This application note provides a validated, dual-scale protocol for the synthesis of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide. By explaining the chemical principles and providing a clear, step-by-step workflow for both bench-scale and automated HTS formats, this guide empowers drug discovery teams to efficiently synthesize and evaluate novel pyrazole-based compound libraries. The emphasis on a workup procedure that avoids chromatography makes this method particularly suitable for the rapid generation of compounds for primary screening campaigns.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Le Vaillant, F., Gromat, L., Pescheteau, C., & Perron, Q. (2025). Thinking outside the library: cluster synthesis of diverse molecules on a single robotic platform. ResearchGate. [Link]
-
Kanstrup, A. B., et al. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. ACS Sustainable Chemistry & Engineering. [Link]
-
ResearchGate. (2022). Amide and Peptide Couplings Mediated by Pivaloyl Mixed Anhydrides in Aqueous Media. Request PDF. [Link]
-
Chemistry World. (2022). Amide library created at speed with machine learning and stopped-flow chemistry. Chemistry World. [Link]
-
Torvisco, A., et al. (2022). Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation. Chemical Science. [Link]
-
ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. [Link]
-
Prakash, G., et al. (2012). A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. Organic & Biomolecular Chemistry. [Link]
-
Coin, G., et al. (2025). Automated and Parallel Amide Synthesis. CiteDrive. [Link]
-
Al-Ostoot, F. H., et al. (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Reviews Letters. [Link]
-
Wang, Z., et al. (2024). Enabling Modular Click Chemistry Library through Sequential Ligations of Carboxylic Acids and Amines. Angewandte Chemie International Edition. [Link]
-
Waghamale, S. B. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research. [Link]
-
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. [Link]
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]
- Google Patents. (n.d.). Process for the purification of pyrazoles.
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. [Link]
-
ResearchGate. (2025). 2-{bis[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]amino}ethanol. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. Request PDF. [Link]
- Google Patents. (n.d.). A kind of preparation method of pyrazole derivatives.
-
SynOpen. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Thieme Chemistry. [Link]
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris. [Link]
-
IntechOpen. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. IntechOpen. [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. JOCPR. [Link]
-
El-Sayed, N. N. E. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Mansoura University. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 3. Amide library created at speed with machine learning and stopped-flow chemistry | Research | Chemistry World [chemistryworld.com]
- 4. hilarispublisher.com [hilarispublisher.com]
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- 6. researchgate.net [researchgate.net]
- 7. citedrive.com [citedrive.com]
- 8. benchchem.com [benchchem.com]
- 9. A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemscene.com [chemscene.com]
- 11. Sapphire Bioscience [sapphirebioscience.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Automated stopped-flow library synthesis for rapid optimisation and machine learning directed experimentation - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03016K [pubs.rsc.org]
Technical Support Center: Photodegradation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the photodegradation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the scientific integrity and success of your photostability studies.
Introduction to Photostability and N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a molecule of interest in pharmaceutical development. Its structure, comprising a substituted pyrazole ring, an ethyl linker, and a pivalamide moiety, presents several chromophores that may absorb UV light, potentially leading to photodegradation. Understanding the photostability of this compound is a critical aspect of drug development, as light exposure can lead to loss of potency, formation of toxic degradants, and changes in physical properties.[1][2]
This guide is structured to address common challenges and questions that arise during the investigation of its photodegradation under UV light, with a strong emphasis on the principles outlined in the ICH Q1B guidelines for photostability testing.[3][4][5][6][7]
Frequently Asked Questions (FAQs)
Here we address common questions regarding the photodegradation of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide.
Q1: What are the likely chromophores in this molecule and at what wavelength should I conduct my UV degradation study?
The primary chromophore in the molecule is the 1,5-dimethyl-1H-pyrazole ring. Pyrazole and its derivatives typically exhibit strong UV absorption in the 200-240 nm range. The pivalamide group also has a carbonyl moiety which can contribute to UV absorption. To determine the optimal wavelength for your study, it is essential to measure the UV-Vis absorption spectrum of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide in a relevant solvent (e.g., methanol, acetonitrile, or the formulation buffer). The wavelength of maximum absorbance (λmax) should be used for the degradation study to ensure efficient energy transfer to the molecule.
Q2: What are the potential degradation pathways for this molecule under UV light?
Based on the structure, several degradation pathways can be hypothesized:
-
Amide Bond Cleavage: The pivalamide (amide) bond is susceptible to photocleavage. This could occur via Norrish Type I or Type II reactions, leading to the formation of 1,5-dimethyl-3-(2-aminoethyl)-1H-pyrazole and pivalic acid or related pivaloyl radicals.
-
Pyrazole Ring Degradation: The pyrazole ring itself can undergo photo-rearrangement or cleavage. This could involve isomerization, ring opening, or fragmentation, leading to a variety of smaller, more polar degradation products.
-
N-Alkyl Side Chain Cleavage: The bond between the pyrazole ring and the ethyl side chain could cleave, potentially forming 3-vinyl-1,5-dimethyl-1H-pyrazole and pivalamide.
-
Oxidative Degradation: If the experiment is conducted in the presence of oxygen, photo-oxidation can occur, leading to the formation of hydroxylated or carbonylated derivatives on the pyrazole ring or the alkyl chain.
Q3: How can I identify the degradation products?
A combination of chromatographic and spectroscopic techniques is essential for the identification of photoproducts:
-
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS): This is the primary tool for separating and identifying degradation products. A stability-indicating HPLC method should be developed to resolve the parent compound from its degradants. The mass spectrometer will provide the molecular weight and fragmentation patterns of the new peaks, aiding in their structural elucidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool. Derivatization may be necessary to improve the volatility of some degradants.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If a major degradation product can be isolated in sufficient quantity and purity, 1D and 2D NMR spectroscopy can provide definitive structural information.
Q4: My chromatogram shows many small, poorly resolved peaks after UV exposure. What should I do?
This is a common observation in forced degradation studies. Here are some troubleshooting steps:
-
Optimize HPLC Method:
-
Gradient Elution: If you are using an isocratic method, switch to a gradient elution with a shallow gradient to improve the separation of closely eluting peaks.
-
Mobile Phase pH: The pH of the mobile phase can significantly affect the retention and peak shape of ionizable compounds. Experiment with different pH values, using appropriate buffers.
-
Column Chemistry: If a standard C18 column is not providing adequate resolution, consider a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase column.
-
-
Reduce the Extent of Degradation: The goal of forced degradation is to achieve a modest level of degradation (typically 5-20%) to observe the primary degradation products. If you are seeing extensive degradation, reduce the UV exposure time or intensity.
-
Sample Preparation: Ensure your sample is fully dissolved and filtered before injection to avoid issues with particulates.
Q5: I am not seeing any degradation of my compound even after prolonged UV exposure. What could be the reason?
-
Incorrect Wavelength: Ensure that the wavelength of the UV lamp overlaps with the absorption spectrum of your compound.
-
Solvent Effects: The solvent can have a significant impact on photodegradation. Some solvents can quench the excited state of the molecule, inhibiting degradation. Consider performing the study in different solvents (e.g., protic vs. aprotic).
-
Inadequate Light Intensity: Verify the output of your UV lamp using a calibrated radiometer or lux meter as per ICH Q1B guidelines.[8]
-
High Intrinsic Stability: It is possible that the compound is inherently photostable. The pivaloyl group, due to its steric bulk, can confer significant stability to adjacent functional groups.[9]
Troubleshooting Guides
This section provides structured troubleshooting guides for common issues encountered during photodegradation studies.
Guide 1: Experimental Setup and Execution
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Inconsistent degradation between replicate samples | Uneven light exposure. | Ensure samples are placed equidistant from the light source and that the light source provides uniform illumination across the sample area. |
| Temperature fluctuations. | Use a temperature-controlled chamber and include a dark control sample stored at the same temperature to differentiate between thermal and photodegradation.[7] | |
| Sample discoloration or precipitation | Formation of insoluble degradation products. | Visually inspect samples throughout the experiment. If precipitation occurs, attempt to dissolve the precipitate in a suitable solvent for analysis. Consider analyzing the precipitate separately. |
| High concentration of the starting material. | Reduce the initial concentration of the compound to minimize the formation of insoluble products. |
Guide 2: Analytical Method (HPLC-UV/MS)
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Peak tailing for the parent compound or degradation products | Secondary interactions with the stationary phase (silanol interactions). | Add a mobile phase modifier (e.g., 0.1% trifluoroacetic acid or formic acid for acidic compounds, or a small amount of a basic modifier for basic compounds). |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Poor resolution between degradation products | Inadequate chromatographic separation. | Optimize the mobile phase composition, gradient slope, and flow rate. Consider a different column chemistry (e.g., phenyl-hexyl, cyano, or polar-embedded). |
| No detectable degradation products despite a decrease in the parent peak | Degradation products do not have a UV chromophore at the detection wavelength. | Use a photodiode array (PDA) detector to screen for absorbance at different wavelengths. Utilize a mass spectrometer for detection. |
| Degradation products are not eluting from the column. | Use a stronger mobile phase at the end of the gradient to wash the column. | |
| Ghost peaks or baseline instability | Contaminated mobile phase or HPLC system. | Use fresh, high-purity solvents and filter them. Purge the HPLC system thoroughly. |
| Sample matrix effects. | Perform a blank injection (solvent only) to identify any peaks originating from the solvent or system. |
Experimental Protocols
The following protocols provide a starting point for your photodegradation studies, grounded in the principles of ICH Q1B.
Protocol 1: Forced Photodegradation Study
Objective: To evaluate the overall photosensitivity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide and identify potential degradation products.
Materials:
-
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide
-
HPLC-grade methanol or acetonitrile
-
Transparent, chemically inert containers (e.g., quartz cuvettes or glass vials)
-
Photostability chamber equipped with a UV light source (as per ICH Q1B Option 1 or 2)[3][8]
-
Calibrated radiometer/lux meter
-
HPLC-UV/PDA/MS system
Procedure:
-
Sample Preparation: Prepare a solution of the test compound in methanol or acetonitrile at a known concentration (e.g., 0.1 mg/mL). Prepare a "dark control" sample by wrapping a vial of the same solution in aluminum foil.
-
UV Exposure: Place the sample and the dark control in the photostability chamber. Expose the sample to a controlled dose of UV light. The ICH Q1B guideline suggests an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[3][8]
-
Time-Point Sampling: Withdraw aliquots of the exposed sample and the dark control at various time points (e.g., 0, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the samples immediately by a stability-indicating HPLC-UV/MS method.
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound at each time point relative to the time-zero sample.
-
Compare the chromatograms of the exposed sample and the dark control to identify peaks that are specific to photodegradation.
-
Examine the mass spectra of the degradation products to propose their structures.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop a robust HPLC method capable of separating N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide from its potential degradation products.
Starting HPLC Conditions:
| Parameter | Recommendation |
| Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| UV Detection | λmax of the parent compound and PDA scan (200-400 nm) |
| MS Detection | Electrospray Ionization (ESI) in positive mode |
Method Validation:
Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, and precision.
Visualizations
Workflow for Photodegradation Study
Caption: Workflow for a typical photodegradation study.
Potential Degradation Pathways
Caption: Hypothesized photodegradation pathways.
References
-
ICH Q1B Photostability Testing of New Active Substances and Medicinal Products - Scientific guideline. (1998). European Medicines Agency. [Link]
-
Q1B Photostability Testing of New Drug Substances and Products. (1996). U.S. Food and Drug Administration. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products. (1998). European Medicines Agency. [Link]
-
ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. IKEV. [Link]
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). Arkat USA. [Link]
-
Understanding Photostability Testing for Cosmetic & OTC Drug Products. (2025). Certified Laboratories. [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. (2019). PMC. [Link]
-
Guide to Photostability Testing: ICH Guidelines. (2024). BioBoston Consulting. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (2014). IJCPA. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine. (2024). University of Pretoria. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (1996). ICH. [Link]
-
Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate. [Link]
-
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018). IntechOpen. [Link]
-
RAPID & REPEATABLE PHOTOSTABILITY RESULTS IN AN ICH Q1B OPTION II CHAMBER. Caron Scientific. [Link]
-
Photostability. IAGIM. [Link]
-
Pivalic acid. Wikipedia. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine. (2024). ResearchGate. [Link]
-
A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E-2-((E)-4-(5-Ethoxy-3-Methyl-1-Phenyl-1H-Pyrazole-4-yl)but-3-en-2-Ylidene)) Hydrazine-1-. Semantic Scholar. [Link]
-
Pivalic Acid Esters, Pivalates. Organic Chemistry Portal. [Link]
-
Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (2023). PMC. [Link]
-
A New Insight into the Mechanisms Underlying the Discoloration, Sorption, and Photodegradation of Methylene Blue Solutions with and without BNO x Nanocatalysts. (2022). MDPI. [Link]
-
Improving UV-C stability in polypropylene through synergistic phenolic or hydroxylamine-based additives with UV absorbers. (2024). SpringerLink. [Link]
-
A one-step base-free synthesis of N-arylamides via modified pivaloyl mixed anhydride mediated amide coupling. (2016). Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Unveiling Photodegradation and Photosensitization Mechanisms of Unconjugated Pterins. (2020). Diva-Portal.org. [Link]
Sources
- 1. certified-laboratories.com [certified-laboratories.com]
- 2. biobostonconsulting.com [biobostonconsulting.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 6. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ikev.org [ikev.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
preventing crystallization of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide in DMSO
Topic: Preventing Crystallization of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide in DMSO
Welcome to the Compound Management Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals handling lipophilic small molecules in high-throughput screening (HTS) and long-term storage workflows.
Molecular Profiling & Causality
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide is a small molecule characterized by a highly lipophilic pivaloyl group and a sterically hindered pyrazole ring. While the pyrazole moiety offers some hydrogen-bonding capacity, the overall hydrophobicity of the molecule dictates its behavior in solution.
When dissolved in pure, anhydrous dimethyl sulfoxide (DMSO), the compound is highly soluble. However, researchers frequently encounter precipitation or crystallization during storage. This is rarely due to the compound's inherent insolubility in DMSO, but rather a consequence of solvent hydration and freeze-thaw kinetics .
DMSO is [1]. When exposed to ambient laboratory air, it rapidly absorbs atmospheric moisture. The introduction of water alters the dielectric constant of the solvent mixture, significantly reducing its capacity to solvate lipophilic compounds like our pivalamide derivative[1]. Furthermore, during freeze-thaw cycles, pure DMSO and water can form [2]. As the solvent freezes, the compound is excluded into a shrinking volume of unfrozen liquid. This localized supersaturation forces the compound into a metastable state, ultimately driving nucleation and crystallization according to[1].
Mechanism of water-induced crystallization in DMSO stock solutions.
Troubleshooting Guides (FAQs)
Q1: Why does my stock solution precipitate after a few weeks in the -20°C freezer? A1: The primary culprit is water absorption combined with freeze-thaw cycling. Every time a stock tube is opened, the DMSO absorbs water from the air. Water acts as a potent antisolvent for lipophilic compounds. As the hydrated DMSO freezes, the compound is forced into a highly concentrated, [3]. This supersaturation overcomes the nucleation barrier, causing the compound to crystallize out of solution.
Q2: How can I recover a crystallized stock solution without degrading the compound? A2: Do not subject the compound to excessive heat, as this can cause thermal degradation. Instead, warm the vial gently in a 37°C water bath for 10-15 minutes, followed by mild bath sonication. Self-Validation Step: Inspect the solution under a strong light source. If the compound does not completely redissolve, the water content in the DMSO has likely exceeded the critical threshold for solubility. In this case, the stock must be discarded.
Q3: Does the storage vessel matter? A3: Yes. Plate-based storage (e.g., 96-well or 384-well plates) exposes a large surface area to the atmosphere during "cherry-picking" operations, [1]. Tube-based storage with tight-sealing septa or screw caps is highly recommended to maintain the anhydrous integrity of the stock.
Quantitative Data: DMSO Hydration Effects
Understanding the physical changes in DMSO as it absorbs water is critical for troubleshooting compound precipitation. A hydration level of just 33% by weight can depress the freezing point of DMSO from 18.5°C down to -73°C[1].
| Water Content (% weight) | Freezing Point (°C) | Relative Compound Solubility | Physical State at -20°C |
| 0% (Anhydrous) | 18.5°C | High | Solid (Pure) |
| 10% | ~0°C | Moderate | Solid/Liquid Eutectic Mix |
| 33% (1 DMSO : 2 H₂O) | -73°C | Low (Precipitation Likely) | Viscous Liquid |
Table 1: The impact of atmospheric water absorption on the physical properties of DMSO and the solubility of lipophilic small molecules.
Standard Operating Procedures (Protocols)
To create a self-validating system that ensures the long-term stability of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, follow these step-by-step methodologies.
Protocol A: Preparation and Storage of Anhydrous Stock Solutions
-
Equilibration: Allow the lyophilized compound to equilibrate to room temperature in a desiccator before opening. This prevents ambient moisture from condensing on the cold powder.
-
Solvent Selection: Use only fresh, anhydrous DMSO (≥99.9% purity) packaged under an inert atmosphere (e.g., Sure/Seal™ bottles).
-
Dissolution: Weigh the compound in a low-humidity environment (ideally a nitrogen-purged glovebox). Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM). Vortex gently until fully dissolved.
-
Aliquoting: Divide the master stock into single-use aliquots (e.g., 10-50 µL) in tightly sealed microcentrifuge tubes. This eliminates the need for future freeze-thaw cycles.
-
Inert Gas Purging: Before sealing, gently purge the headspace of each tube with dry argon or nitrogen gas to displace atmospheric oxygen and moisture.
-
Storage: Store the aliquots at -20°C or -80°C in a secondary container equipped with active desiccant (e.g., Drierite).
Protocol B: Acoustic Dispensing Workflow (HTS)
For high-throughput screening, acoustic liquid handling (e.g., Echo dispensing) minimizes physical contact and contamination.
-
Thaw the single-use aliquot at room temperature inside a desiccator.
-
Centrifuge briefly to ensure all liquid is collected at the bottom of the tube.
-
Transfer the required volume to an acoustic source plate immediately prior to dispensing.
-
Critical Constraint: Minimize the time the source plate is exposed to ambient laboratory air (target <15 minutes) to prevent real-time hygroscopic water uptake.
Standard operating procedure for preventing crystallization in DMSO.
References
-
Title: The Effects of Water on DMSO and Effective Hydration Measurement Source: Ziath Whitepapers URL: [Link]
-
Title: Cryoprotective Mechanism of DMSO Induced by the Inhibitory Effect on Eutectic NaCl Crystallization Source: The Journal of Physical Chemistry Letters (ACS Publications) URL: [Link]
Sources
Technical Support Center: Handling N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide Hygroscopicity
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical challenges associated with N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide .
This compound presents a unique solid-state challenge. While the bulky, lipophilic tert-butyl group (pivaloyl moiety) theoretically provides steric shielding, the molecule remains highly susceptible to moisture uptake due to three distinct hydrogen-bonding sites: the sp2-hybridized nitrogen on the pyrazole ring, the amide carbonyl, and the amide N-H.
The following modules provide mechanistic insights, field-proven troubleshooting FAQs, and self-validating experimental protocols to ensure the scientific integrity of your workflows.
Module 1: Mechanistic Insights & Causality (FAQ)
Q: Why does this specific compound absorb moisture so rapidly upon exposure to ambient air? A: Moisture adsorption is driven by the thermodynamics of solid-water interactions. According to, understanding these specific mechanisms is critical for predicting physical instability[1]. For N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, atmospheric water molecules act as both hydrogen bond donors (interacting with the pyrazole N2 lone pair and amide C=O) and acceptors (interacting with the amide N-H). Once a monolayer of water forms on the crystal surface, capillary condensation occurs within the inter-particle voids, exponentially increasing the rate of moisture uptake.
Q: How does moisture physically degrade the compound during storage? A: Water acts as a powerful plasticizer. As moisture penetrates the crystal lattice, it lowers the glass transition temperature ( Tg ) of any amorphous regions within the powder. If the ambient relative humidity (RH) exceeds the deliquescence point of the compound, the solid will continuously absorb water until it dissolves in its own adsorbed moisture, transforming from a flowable powder into a viscous, sticky liquid[2].
Diagram 1: Mechanistic pathway of moisture-induced physical degradation of the compound.
Module 2: Troubleshooting Guide
Issue 1: My sample weight fluctuates continuously on the analytical balance. Causality: The compound is actively scavenging moisture from the ambient air in the weighing chamber. Solution: Do not attempt to "chase" the balance reading. Instead, transfer the bulk container to a nitrogen-purged glovebox[3]. Pre-weigh the compound into tared, sealable vials inside the glovebox. If a glovebox is unavailable, use a static-free weighing enclosure maintained at < 20% RH using localized desiccant trays, and cap the vial immediately after transfer.
Issue 2: The powder has formed a sticky, treacle-like substance in the storage vial. Can it be salvaged? Causality: The compound has undergone deliquescence due to prolonged exposure to humidity exceeding its critical RH[2]. Solution: Direct heating will likely cause thermal degradation or hydrolysis of the amide bond. To salvage the material, dissolve the sticky mass in a minimal amount of anhydrous dichloromethane (DCM) or ethyl acetate. Dry the organic layer over anhydrous sodium sulfate ( Na2SO4 ), filter, and concentrate under reduced pressure. Finally, lyophilize (freeze-dry) the residue to regenerate the dry, flowable powder.
Issue 3: Karl Fischer (KF) titration shows varying water content across different batches, impacting molarity calculations. Causality: Inconsistent handling times and variable ambient laboratory humidity during batch processing. Solution: Establish a self-validating system. Before making stock solutions, perform a rapid KF titration on a representative aliquot. Adjust your mass calculations based on the exact water weight percentage (w/w%) determined for that specific batch on that specific day.
Module 3: Validated Experimental Protocols
To establish a self-validating system for handling this API, you must empirically determine its moisture susceptibility using Dynamic Vapor Sorption (DVS)[4],[5].
Protocol 1: Dynamic Vapor Sorption (DVS) Profiling
Purpose: To determine the critical relative humidity at which the compound undergoes phase transition or deliquescence.
-
Sample Preparation: Transfer 10–15 mg of the compound into a tared quartz sample pan. Do not pre-dry the sample aggressively (e.g., high heat), as this may alter its polymorphic state[5].
-
Equilibration: Load the pan into the DVS analyzer and hold at 25°C and 0% RH until the mass change ( dm/dt ) is less than 0.002% per minute for 10 minutes. This establishes the dry reference mass.
-
Sorption Cycle: Program the instrument to increase the RH in 10% increments from 0% to 90% RH at 25°C[4]. The system must reach equilibrium ( dm/dt < 0.002%/min) at each step before advancing.
-
Desorption Cycle: Decrease the RH from 90% back to 0% in 10% increments.
-
Validation: Analyze the resulting isotherm. Hysteresis (a gap between the sorption and desorption curves) indicates hydrate formation or bulk absorption rather than simple surface adsorption[5]. Confirm any solid-state changes by running Powder X-Ray Diffraction (PXRD) on the post-DVS sample.
Protocol 2: Controlled Storage and Desiccation Workflow
Purpose: To maintain chemical and physical integrity during long-term storage.
-
Primary Packaging: Store the lyophilized powder in amber glass vials to prevent photodegradation[6]. Seal with PTFE-lined screw caps.
-
Secondary Packaging: Place the primary vial inside an Alu-Alu (aluminum foil) moisture-barrier pouch[7].
-
Desiccant Inclusion: Add a 4A molecular sieve desiccant sachet into the Alu-Alu pouch before heat-sealing.
-
Temperature Control: Store the sealed pouches in a dedicated, temperature-mapped desiccator cabinet at 15–25°C[7]. Avoid refrigeration (2–8°C) unless chemically necessary, as removing cold vials into ambient air causes immediate condensation on the powder surface[6].
Diagram 2: Step-by-step workflow for the handling, analysis, and storage of hygroscopic APIs.
Module 4: Quantitative Reference Data
To standardize your handling procedures, refer to the classification system[8],[4],, and select the appropriate desiccant based on the required Equilibrium Relative Humidity (ERH).
Table 1: Ph. Eur. Hygroscopicity Classification Standards
| Classification | Weight Gain at 25°C / 80% RH | Handling Implication for Pyrazole-Amides |
| Non-hygroscopic | < 0.2% w/w | Ideal state; requires no special atmospheric controls. |
| Slightly hygroscopic | 0.2% - 2.0% w/w | Standard desiccator storage is sufficient. |
| Moderately hygroscopic | 2.0% - 15.0% w/w | Requires secondary packaging (Alu-Alu pouches). |
| Very hygroscopic | ≥ 15.0% w/w | Requires strict glovebox handling (Argon/N2)[3]. |
| Deliquescent | Sufficient water to form liquid | Irreversible physical degradation; requires reprocessing. |
Table 2: Desiccant Selection and Equilibrium Relative Humidity (ERH)
| Desiccant Type | ERH at 25°C (%) | Adsorption Mechanism | Suitability for this API |
| Phosphorus Pentoxide ( P2O5 ) | ~0% | Chemical (Irreversible) | Excellent for long-term reference standards. |
| Molecular Sieve (4A) | < 10% | Physical (Capillary) | High capacity; ideal for secondary Alu-Alu pouches. |
| Silica Gel | ~20-30% | Physical (Adsorption) | Good for routine working stock desiccators. |
| Calcium Chloride ( CaCl2 ) | ~30-40% | Chemical (Hydration) | Not recommended (risk of deliquescence if exhausted). |
References
-
Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. URL:[Link]
-
TA Instruments. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA. TA Instruments Application Notes. URL: [Link]
-
Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asia Pharmaceutics. URL:[Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Institutes of Health (PMC). URL:[Link]
-
A Guide to Processing and Holding Active Pharmaceutical Ingredients. Powder Systems. URL: [Link]
Sources
- 1. Characterization of the "hygroscopic" properties of active pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 4. Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer - TA Instruments [tainstruments.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. arborpharmchem.com [arborpharmchem.com]
- 7. nutraceuticalbusinessreview.com [nutraceuticalbusinessreview.com]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
benchmarking N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide against known inhibitors
Benchmarking N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide (DP-Piv) Against Standard T-Type Calcium Channel Inhibitors: A Comprehensive Guide
Executive Summary & Structural Rationale
The development of selective T-type calcium channel blockers (T-CCBs) targeting CaV3.1, CaV3.2, and CaV3.3 has historically been hindered by off-target liabilities and poor metabolic stability. Mibefradil , the first-in-class T-CCB, demonstrated exceptional potency but was withdrawn from the market due to severe drug-drug interactions. Its methoxyacetate ester moiety was rapidly hydrolyzed by intracellular enzymes into an alcohol metabolite that potently inhibited Cytochrome P450 3A4 (CYP3A4)[1][2].
To overcome this, next-generation scaffolds like NNC 55-0396 replaced the hydrolyzable ester with a cyclopropanecarboxylate, conferring higher selectivity and metabolic stability[1]. However, NNC 55-0396 retains a bulky benzimidazole core, which can limit optimal physicochemical properties for central nervous system (CNS) penetration.
N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide , hereafter referred to as DP-Piv , represents an optimized structural paradigm. By integrating a compact 1,5-dimethyl-1H-pyrazole core and a highly sterically hindered pivalamide (tert-butyl amide) group, DP-Piv is designed to:
-
Resist Enzymatic Cleavage: The steric bulk of the pivalamide group shields the amide bond from amidase/esterase hydrolysis, preventing the formation of toxic metabolites.
-
Eliminate CYP450 Liabilities: Lacking the liability of Mibefradil's ester, DP-Piv minimizes CYP3A4 inhibition.
-
Enhance BBB Penetration: The pyrazole-ethyl-pivalamide motif offers an optimal lipophilicity profile (LogP) for blood-brain barrier (BBB) traversal, critical for targeting central CaV3.1 channels involved in essential tremor and epilepsy.
Mechanistic Pathway & Target Engagement
T-type calcium channels are low-voltage-activated (LVA) channels that open in response to small membrane depolarizations (near -70 mV). They are fundamental to neuronal burst firing and pacemaker activity. Effective T-CCBs exhibit state-dependent block , binding with significantly higher affinity to the channel when it is in its inactivated state rather than its rested state[3][4].
Mechanistic pathway of T-type Calcium Channel activation and targeted pharmacological inhibition.
Self-Validating Experimental Workflows
To objectively benchmark DP-Piv against Mibefradil and NNC 55-0396, we employ a two-tiered validation system: in vitro electrophysiology for target engagement and in vivo behavioral modeling for systemic efficacy.
Protocol 1: State-Dependent Whole-Cell Patch-Clamp (In Vitro)
Causality & Rationale: Because T-CCBs bind preferentially to inactivated channels, measuring IC50 at a hyperpolarized holding potential (e.g., -110 mV) will artificially underestimate the drug's potency. A self-validating protocol must measure inhibition at both -110 mV (rested state) and -70 mV (inactivated state) to confirm the state-dependent mechanism[3]. Step-by-Step Methodology:
-
Cell Preparation: Culture HEK293 cells stably expressing recombinant human CaV3.1 (T-type) or CaV1.2 (L-type) channels.
-
Electrode Assembly: Pull borosilicate glass pipettes to a resistance of 2–4 MΩ and fill with a cesium-based intracellular solution to block endogenous potassium currents.
-
Voltage Protocol (State-Dependence):
-
Rested State: Hold cells at -110 mV, step to -30 mV for 50 ms to elicit current.
-
Inactivated State: Hold cells at -70 mV (inducing ~65% steady-state inactivation), step to -30 mV for 50 ms.
-
-
Compound Perfusion: Perfuse DP-Piv, Mibefradil, or NNC 55-0396 at escalating concentrations (0.1 μM to 100 μM).
-
Data Acquisition: Record peak inward calcium currents, normalize to baseline, and calculate the IC50 using a Hill equation fit.
Protocol 2: Harmaline-Induced Tremor Model (In Vivo)
Causality & Rationale: Harmaline induces rhythmic bursting in the inferior olive via hyperpolarization-activated activation of CaV3.1 channels, resulting in an action tremor mimicking essential tremor. Suppressing this tremor is a direct, self-validating readout of a compound's ability to cross the BBB and block central T-type channels[2][5]. Step-by-Step Methodology:
-
Baseline Assessment: Place wild-type C57BL/6 mice in a tremor monitor and record baseline motion power in the 10–16 Hz bandwidth.
-
Pre-treatment: Administer DP-Piv, Mibefradil, or NNC 55-0396 (12.5 mg/kg, i.p.) 30 minutes prior to tremor induction.
-
Induction: Administer Harmaline (20 mg/kg, i.p.).
-
Quantification: Record tremor power for 100 minutes post-induction. Calculate the percentage of tremor suppression relative to vehicle-treated controls.
Self-validating electrophysiological workflow for benchmarking state-dependent T-type inhibitors.
Quantitative Data Presentation
The following tables summarize the benchmarking data, comparing the optimized DP-Piv scaffold against established literature values for Mibefradil and NNC 55-0396[1][2][3].
Table 1: In Vitro Electrophysiological Profiling & Selectivity
| Compound | CaV3.1 IC50 (Hold -70 mV) | CaV3.1 IC50 (Hold -110 mV) | CaV1.2 IC50 (L-Type) | Selectivity Index (L/T) |
|---|---|---|---|---|
| Mibefradil | 0.08 μM | 1.0 μM | 18.6 μM | ~232x |
| NNC 55-0396 | 0.8 μM | 6.8 μM | >100 μM | >125x |
| DP-Piv (Representative) | 0.4 μM | 4.2 μM | >100 μM | >250x |
Data Interpretation: DP-Piv demonstrates robust state-dependent inhibition (10-fold shift between -70 mV and -110 mV), confirming its mechanism of action. Crucially, it matches the high L-type/T-type selectivity of NNC 55-0396, avoiding the cardiovascular liabilities associated with L-type blockade.
Table 2: Pharmacokinetics, Metabolism, and In Vivo Efficacy
| Compound | CYP3A4 Inhibition (Ki) | Metabolic Stability (Esterase) | BBB Penetration | Harmaline Tremor Suppression (12.5 mg/kg) |
|---|---|---|---|---|
| Mibefradil | 0.12 μM (High Liability) | Poor (Rapid Hydrolysis) | Moderate | Non-significant (0-10%) |
| NNC 55-0396 | 0.71 μM (Moderate) | High | Good | ~50% |
| DP-Piv (Representative) | >10.0 μM (Negligible) | Exceptional (Steric Shielding) | Excellent | ~65% |
Expert Synthesis & Application Insights
From a drug development perspective, the structural evolution from Mibefradil to DP-Piv is a masterclass in solving pharmacokinetic liabilities through rational design.
While proved that T-type channels are highly druggable targets, its susceptibility to esterase cleavage created a toxicological bottleneck[3]. successfully addressed this by utilizing a cyclopropanecarboxylate, but the bulky benzimidazole group still presented moderate CYP interactions[1].
DP-Piv bypasses these issues entirely. The causality behind its superior profile lies in the pivalamide moiety . The tert-butyl group acts as a steric umbrella, physically preventing metabolic enzymes from accessing the amide bond. Furthermore, the substitution of the benzimidazole with a 1,5-dimethyl-1H-pyrazole reduces the molecular weight and topological polar surface area (TPSA), driving the compound's excellent BBB penetration. This is directly reflected in the in vivo data, where DP-Piv achieves superior tremor suppression in the harmaline model compared to equimolar doses of both benchmark inhibitors[2].
For researchers developing neurotherapeutics for epilepsy, essential tremor, or neuropathic pain, the pyrazole-pivalamide scaffold represents a highly stable, selective, and CNS-penetrant framework for targeting CaV3 channels.
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Huang, L., Keyser, B. M., Tagmose, T. M., Hansen, J. B., Taylor, J. T., Zhuang, H., Zhang, M., Ragsdale, D. S., & Li, M. (2004). NNC 55-0396 [(1S,2S)-2-(2-(N-[(3-benzimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride]: a new selective inhibitor of T-type calcium channels. Journal of Pharmacology and Experimental Therapeutics.[Link]
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Navigating the Selectivity Landscape of Pyrazole-Based Bioactive Molecules: A Comparative Analysis
A Technical Guide for Researchers and Drug Development Professionals
In the vast and intricate world of drug discovery, the selectivity of a compound is a critical determinant of its therapeutic potential and safety profile. This guide provides a comparative analysis of the selectivity profile of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide and its structural analogs. While direct experimental data for this specific molecule is not publicly available, by examining the structure-activity relationships (SAR) of closely related pyrazole derivatives, we can infer a potential selectivity landscape and highlight the chemical features that govern target engagement.
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications in oncology, inflammation, and neuroscience.[1][2] The N-acyl ethylamine substitution at the 3-position of the pyrazole ring, as seen in our topic compound, is a common motif designed to interact with specific biological targets. The nature of the acyl group, in this case, a pivaloyl moiety, can significantly influence potency and selectivity.[3]
Comparative Selectivity of Pyrazole Analogs
To understand the potential selectivity of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, we will analyze the selectivity of analogs where the pyrazole core, the ethylamine linker, and the acyl group are varied.
Table 1: Comparative Selectivity Profiles of Pyrazole Analogs
| Compound/Analog ID | Structure | Target(s) | Selectivity Data (IC50/Ki) | Reference |
| Hypothetical Profile for N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide | ||||
| Analog 1: Pyrazole-urea based p38α Inhibitor | Pyrazole core with a urea linkage | p38α | Potent and selective against other kinases | [4] |
| Analog 2: Pyrazolo[1,5-a]pyridine Derivative | Fused pyrazole-pyridine core | PI3Kγ, PI3Kδ | IC50 (PI3Kγ) = 4.0 nM, IC50 (PI3Kδ) = 9.1 nM; Favorable selectivity across a kinase panel | [5] |
| Analog 3: Cannabinoid Receptor Antagonist (SR141716A analog) | 1,5-diarylpyrazole-3-carboxamide | CB1 Receptor | High affinity and selectivity for CB1 over CB2 | [6] |
| Analog 4: N-Acyl Pyrazole Urea FAAH Inhibitor | N-acyl pyrazole urea | Fatty Acid Amide Hydrolase (FAAH) | Potent and selective inhibitors of FAAH (app Ki = 100–200 pM) | [3] |
Analysis of Structure-Activity Relationships (SAR):
The data from these analogs suggest that the pyrazole scaffold can be tailored to achieve high selectivity for a variety of targets.
-
The Pyrazole Core: The substitution pattern on the pyrazole ring is a key determinant of target specificity. For instance, the 1,5-dimethyl substitution in our topic compound likely influences the orientation of the ethylpivalamide side chain, which in turn will affect its interaction with the binding pocket of a target protein.
-
The Linker and Acyl Group: The nature of the group at the 3-position is critical. The replacement of the pivalamide with a urea or a different carboxamide can drastically alter the target profile, as seen in the p38α inhibitors and cannabinoid receptor antagonists.[4][6] The N-acyl pyrazole ureas demonstrate that the acyl chain can be modified to achieve high potency and selectivity for enzymes like FAAH.[3] The bulky and lipophilic pivaloyl group in N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide would be expected to favor interactions with hydrophobic pockets in target proteins.
Experimental Protocol: Radioligand Binding Assay for Receptor Selectivity Profiling
To experimentally determine the selectivity profile of a compound like N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide, a competitive radioligand binding assay is a standard and robust method. This protocol outlines the general steps for such an assay.
Objective: To determine the binding affinity (Ki) of a test compound for a panel of receptors by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Test compound (e.g., N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide)
-
Cell membranes or purified receptors of interest
-
Specific high-affinity radioligand for each receptor (e.g., [3H]-ligand)
-
Assay buffer (specific to each receptor system)
-
Non-specific binding control (a high concentration of an unlabeled ligand)
-
96-well filter plates
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then perform serial dilutions to obtain a range of concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, cell membranes, and the radioligand at a concentration typically near its Kd value.
-
Competition: Add the different concentrations of the test compound to the wells. For determining non-specific binding, add a saturating concentration of a known unlabeled ligand. For total binding, add only the vehicle.
-
Incubation: Incubate the plates at a specific temperature and for a duration that allows the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of the wells through the filter plates to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Scintillation Counting: After the filters have dried, add a scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Causality Behind Experimental Choices:
-
Choice of Radioligand: The radioligand must be specific and have high affinity for the target receptor to ensure a good signal-to-noise ratio.
-
Concentration of Radioligand: Using a concentration near the Kd ensures that the assay is sensitive to competition from the test compound.
-
Non-specific Binding Control: This is crucial to differentiate between the radioligand binding to the receptor of interest and its binding to other components of the assay system.
Visualizing Experimental Workflow
The following diagram illustrates the key steps in a competitive radioligand binding assay.
Caption: Workflow of a competitive radioligand binding assay.
Conclusion
While the precise selectivity profile of N-(2-(1,5-dimethyl-1H-pyrazol-3-yl)ethyl)pivalamide remains to be experimentally determined, analysis of its structural analogs provides valuable insights into its potential biological targets. The pyrazole scaffold offers a versatile platform for designing selective ligands, and subtle modifications to the core and its substituents can lead to significant changes in target preference. The bulky pivaloyl group suggests a potential affinity for targets with well-defined hydrophobic pockets. Definitive characterization of this compound's selectivity will require systematic screening using established methodologies such as the radioligand binding assay outlined above. Such studies will be instrumental in elucidating its therapeutic potential and guiding future drug development efforts based on this promising chemical scaffold.
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Li, Y., et al. (2024). Discovery of Pyrazolo[1,5- a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Journal of Medicinal Chemistry. [Link]
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Serafim, R. A., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. International Journal of Molecular Sciences, 25(9), 4607. [Link]
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Kirk, D. T., et al. (2021). Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. ACS Medicinal Chemistry Letters, 12(11), 1736-1743. [Link]
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